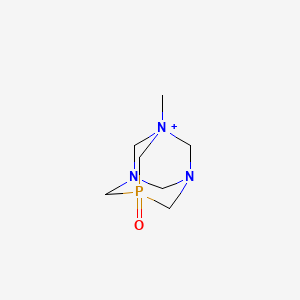
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane 7-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3311(3,7))decane 7-oxide is a heterocyclic compound containing nitrogen and phosphorus atoms It is known for its unique tricyclic structure, which imparts distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane 7-oxide typically involves the reaction of 1,3,5-triaza-7-phosphaadamantane with an oxidizing agent. Common oxidizing agents used in this synthesis include hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane 7-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxide back to its parent phosphine compound.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the phosphorus atom.
Scientific Research Applications
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane 7-oxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane 7-oxide involves its ability to interact with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and leading to therapeutic effects. The compound’s unique structure allows it to participate in redox reactions, which can modulate cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triaza-7-phosphaadamantane: The parent compound without the oxide group.
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane: The reduced form of the compound.
Uniqueness
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3311(3,7))decane 7-oxide is unique due to its tricyclic structure and the presence of both nitrogen and phosphorus atoms
Properties
CAS No. |
53597-72-1 |
|---|---|
Molecular Formula |
C7H15N3OP+ |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
1-methyl-3,5-diaza-1-azonia-7λ5-phosphatricyclo[3.3.1.13,7]decane 7-oxide |
InChI |
InChI=1S/C7H15N3OP/c1-10-3-8-2-9(4-10)6-12(11,5-8)7-10/h2-7H2,1H3/q+1 |
InChI Key |
WDXKAWGLTIRUNG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]12CN3CN(C1)CP(=O)(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















